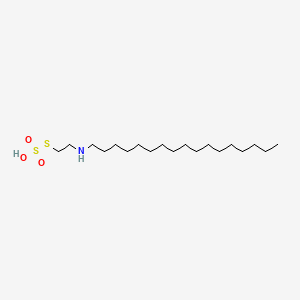
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C19H41NO3S2 It is an organosulfur compound that features a thiol group, an amino group, and a sulfate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process involving the reaction of ethanethiol with heptadecylamine, followed by the introduction of a sulfate ester group. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from strong oxidation.
Substituted Amines: Produced through substitution reactions involving the amino group.
Applications De Recherche Scientifique
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying thiol-based reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These interactions can lead to the modulation of biochemical pathways, including redox reactions and enzyme inhibition. The sulfate ester group may also play a role in enhancing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate ester groups.
2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the heptadecylamino group.
Tetradecyl hydrogen sulfate (ester): Similar sulfate ester group but with a different alkyl chain length.
Uniqueness
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is unique due to its combination of a long alkyl chain, an amino group, and a sulfate ester group
Propriétés
Numéro CAS |
929-46-4 |
|---|---|
Formule moléculaire |
C19H41NO3S2 |
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)heptadecane |
InChI |
InChI=1S/C19H41NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-24-25(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
Clé InChI |
NOAOISNWUKHGKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


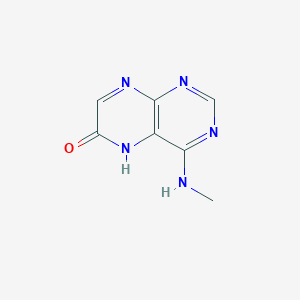
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
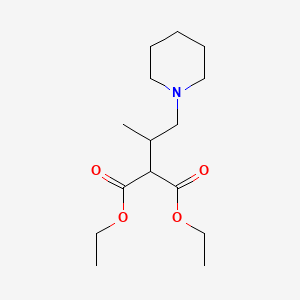





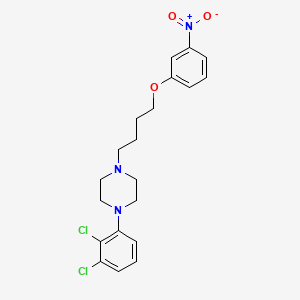

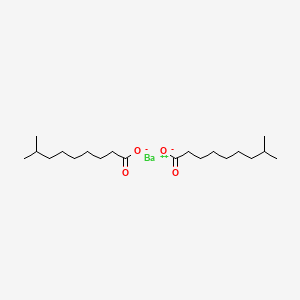
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)

